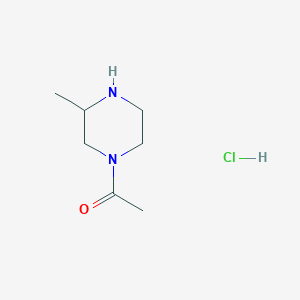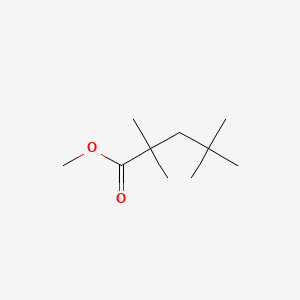
5-Acetyl-2-isoxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-isoxazoline is a heterocyclic compound featuring a five-membered ring with nitrogen and oxygen atoms at adjacent positions. This compound is part of the isoxazoline family, known for its diverse biological activities and significant applications in medicinal chemistry . The presence of both nitrogen and oxygen in the ring structure imparts unique chemical properties, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-isoxazoline typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions, yielding ester-functionalized isoxazoles . Another approach involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-isoxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can convert it into isoxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and isoxazolidines, each with distinct biological activities .
Scientific Research Applications
5-Acetyl-2-isoxazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Acetyl-2-isoxazoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, some derivatives induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways . The electron-rich aromatic structure of isoxazolines facilitates high-affinity binding to multiple targets, enhancing their therapeutic potential .
Comparison with Similar Compounds
Isoxazole: A closely related compound with similar biological activities but differing in the degree of saturation.
Thiazole: Contains sulfur instead of oxygen, leading to distinct reactivity and biological activities.
Uniqueness: 5-Acetyl-2-isoxazoline stands out due to its specific substitution pattern and the presence of an acetyl group, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form a wide range of bioactive derivatives makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-2-3-6-8-5/h3,5H,2H2,1H3 |
InChI Key |
RNVSTHATJQIKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
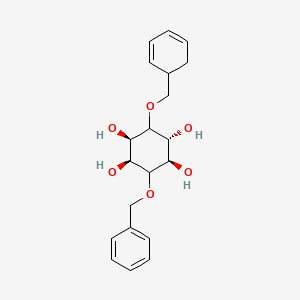
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
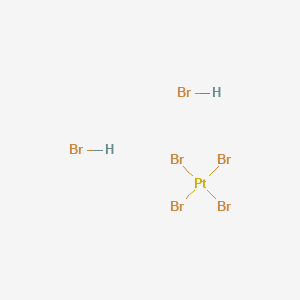
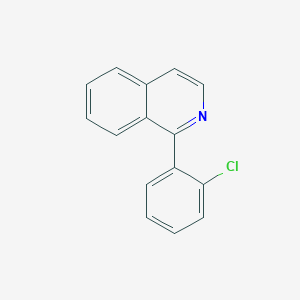
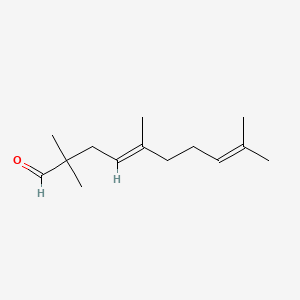
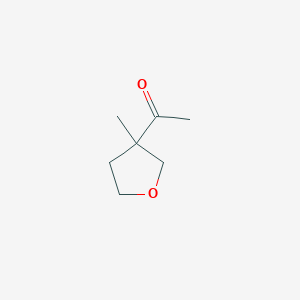
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
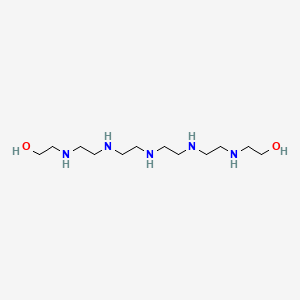
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
